4-(2-Cyanoethyl)-4-nitroheptanedinitrile

Description

Molecular Architecture and Functional Group Analysis

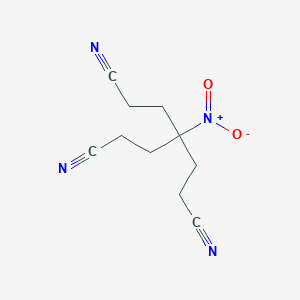

The chemical identity and reactivity of 4-(2-Cyanoethyl)-4-nitroheptanedinitrile are defined by its molecular structure and the interplay of its constituent functional groups. The compound's molecular formula is C₁₀H₁₂N₄O₂. nih.govepa.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄O₂ |

| Average Mass | 220.232 g/mol |

| Monoisotopic Mass | 220.096026 g/mol |

| Stereochemistry | Achiral |

The central feature of the molecule is a seven-carbon dinitrile chain. The fourth carbon atom is uniquely substituted, creating a sterically hindered and electronically complex center. This quaternary carbon is bonded to a nitro group (-NO₂), a 2-cyanoethyl group (-CH₂CH₂CN), and the two propyl chains that form the rest of the heptanedinitrile (B1346978) backbone (-CH₂CH₂CN). ontosight.ainih.gov

Organic compounds that contain more than one functional group are known as polyfunctional compounds. quora.com In such molecules, one group is designated as the principal functional group, while the others are treated as substituents. organicmystery.com The nitrile, or cyano, group (-C≡N) is a key functional group in organic chemistry. wikipedia.org It consists of a carbon atom triple-bonded to a nitrogen atom, rendering the carbon electrophilic. fiveable.me

The presence of three nitrile groups in this compound provides multiple sites for chemical transformation. Nitriles are valuable synthetic intermediates because they can undergo a variety of reactions:

Hydrolysis: Nitriles can be hydrolyzed in acidic or basic conditions to form carboxylic acids or amides. fiveable.me

Reduction: They can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. fiveable.meteachy.ai

Nucleophilic Addition: The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles, such as Grignard reagents, to form ketones after hydrolysis. fiveable.mebritannica.com

In a polyfunctional compound like this, the nitrile groups enhance its utility as a precursor for pharmaceuticals, agrochemicals, and various materials. ontosight.ai When a functional group with higher priority is present, the nitrile group is named as a "cyano" substituent. alazharpharmacy.com

The nitro group (-NO₂) is a powerful electron-withdrawing group due to both inductive and resonance effects. nih.govbritannica.com This property profoundly influences the reactivity of the molecule. teachy.aifiveable.me

Key aspects of the nitro group's influence include:

Acidity of α-Hydrogens: The strong electron-withdrawing nature of the nitro group increases the acidity of adjacent C-H bonds. nih.govwikipedia.org This facilitates the formation of a nitronate anion, a nucleophile that can participate in various carbon-carbon bond-forming reactions. nih.gov

Activation of Michael Acceptors: A nitro group can activate an adjacent carbon-carbon double bond, making it an excellent Michael acceptor for the construction of versatile molecular frameworks. nih.gov

Synthetic Versatility: The nitro group itself is a versatile functional group. It can be reduced to an amino group (R-NH₂), which is a crucial intermediate in many synthetic pathways. fiveable.mewikipedia.org It can also be transformed into other functional groups, making it valuable in the synthesis of complex, polysubstituted compounds. fiveable.me

Reactivity Modulation: The presence of the nitro group decreases the electron density of the molecular scaffold, making it more susceptible to nucleophilic attack. nih.gov

In this compound, the nitro group, positioned at the central quaternary carbon, significantly impacts the molecule's electronic properties and provides a key site for chemical modification.

Historical Context and Evolution of Research on Nitro-Nitriles

The study of compounds containing both nitro and nitrile groups is built upon the separate historical development of research into each functional group. The first nitrile compound, hydrogen cyanide, was synthesized in 1782. wikipedia.orgaureliaglovescanada.com Throughout the 19th century, other nitriles like benzonitrile (B105546) and propionitrile (B127096) were prepared, laying the groundwork for understanding their chemical properties. wikipedia.org

Nitro compounds have also been studied for an extended period, recognized for their high reactivity and diverse applications. teachy.airesearchgate.net The development of nitration reactions, often using nitric acid, allowed for the introduction of the nitro group into various organic molecules. wikipedia.org

The synthesis of molecules containing both functionalities, known as nitro-nitriles, represents a convergence of these two areas of organic chemistry. Methodologies for directly converting primary nitro compounds into nitriles, for instance by using phosphorus trichloride (B1173362) in pyridine, demonstrate the evolution of synthetic techniques that allow for the interconversion of these groups and the creation of polyfunctional molecules. acs.org Research into the cyanoethyl group, specifically its use as a protecting group in automated oligonucleotide synthesis (e.g., in 2-cyanoethyl phosphoramidites), highlights the specialized applications that have emerged for nitrile-containing moieties. nih.govchemicalbook.comsigmaaldrich.com

Scope and Academic Relevance of the Compound

The academic relevance of this compound stems from its status as a polyfunctional compound. ontosight.aiquora.com Its structure offers multiple reactive centers, making it an ideal intermediate or building block for the synthesis of complex organic molecules. britannica.com The ability to selectively transform the three nitrile groups and the nitro group allows chemists to introduce a wide range of other functionalities.

The compound's potential applications are primarily as a precursor in multi-step syntheses. ontosight.ai The combination of functional groups could be leveraged to create heterocyclic compounds or polymers. For example, the reduction of the nitro group to an amine and the hydrolysis or reduction of the nitrile groups could lead to the formation of amino acids, lactams, or polyamines. The cyanoethyl group is particularly notable for its role in phosphoramidite (B1245037) chemistry for DNA and RNA synthesis, where it serves as a protecting group for the phosphate (B84403) linkage. nih.gov While this specific compound is not a phosphoramidite itself, the presence of this group points to the types of chemical motifs valued in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-cyanoethyl)-4-nitroheptanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c11-7-1-4-10(14(15)16,5-2-8-12)6-3-9-13/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPJJZVGSOUSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCC#N)(CCC#N)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163414 | |

| Record name | 4-(2-Cyanoethyl)-4-nitroheptanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-48-4 | |

| Record name | Tris(2-cyanoethyl)nitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Cyanoethyl)-4-nitroheptanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Cyanoethyl)-4-nitroheptanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-cyanoethyl)-4-nitroheptanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-CYANOETHYL)-4-NITROHEPTANEDINITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E352DQR73S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Characterization for 4 2 Cyanoethyl 4 Nitroheptanedinitrile and Analogous Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a molecule like 4-(2-cyanoethyl)-4-nitroheptanedinitrile, a suite of NMR experiments can provide a complete picture of its chemical environment, connectivity, and dynamic behavior.

High-Resolution Multinuclear NMR for Fine Structure Elucidation

High-resolution multinuclear NMR allows for the direct observation of various nuclei, such as ¹H, ¹³C, and ¹⁴N/¹⁵N, each providing unique structural insights.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the chemically non-equivalent methylene (-CH₂-) groups. The three cyanoethyl groups attached to the central quaternary carbon are identical, leading to two sets of triplets. The protons of the -CH₂- group adjacent to the quaternary carbon would appear as one triplet, coupled to the neighboring -CH₂-CN protons, which would appear as another triplet. The integration of these signals would confirm the number of protons in each environment. Protons adjacent to electron-withdrawing groups like the nitro (-NO₂) and cyano (-CN) groups are typically shifted downfield (higher ppm values). Protons adjacent to a nitro group can appear in the 4-4.4 ppm range orgchemboulder.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all ten carbon atoms in the molecule. Key signals would include the resonance for the central quaternary carbon, which would be significantly affected by the attached nitro and alkyl groups. The carbons of the three cyano groups (-CN) would appear in the characteristic region for nitriles (typically 110-125 ppm). The methylene carbons (-CH₂-) would show distinct signals based on their proximity to the electron-withdrawing cyano groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH₂ groups and the quaternary carbon.

¹⁴N and ¹⁵N NMR Spectroscopy: Nitrogen NMR could directly probe the electronic environment of the nitro and nitrile nitrogen atoms. ¹⁵N NMR is often preferred due to its sharper signals compared to the quadrupolar ¹⁴N nucleus. huji.ac.il The chemical shift for the nitrogen in the aliphatic nitro group would be expected in the range of 385 to 410 ppm researchgate.net. The nitrile nitrogens would resonate in a different, well-established region of the spectrum.

An illustrative table of expected NMR chemical shifts for this compound is provided below.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| C-C H₂-CH₂-CN | ¹H | ~2.7 | Triplet | Methylene group adjacent to the quaternary carbon. |

| C-CH₂-C H₂-CN | ¹H | ~2.5 | Triplet | Methylene group adjacent to the cyano group. |

| C -(CH₂CH₂CN)₃ | ¹³C | ~40-50 | Singlet | Central quaternary carbon; deshielded by the nitro group. |

| C-C H₂-CH₂-CN | ¹³C | ~30-40 | Singlet | Methylene carbon adjacent to the quaternary carbon. |

| C-CH₂-C H₂-CN | ¹³C | ~15-25 | Singlet | Methylene carbon adjacent to the cyano group. |

| CH₂-C N | ¹³C | ~115-120 | Singlet | Cyano group carbon. |

| C-N O₂ | ¹⁵N | ~385-410 | Singlet | Aliphatic nitro group nitrogen. researchgate.net |

| CH₂-CN | ¹⁵N | ~-140 to -130 | Singlet | Cyano group nitrogen. |

| Note: This table presents hypothetical data based on typical chemical shift values for analogous functional groups and is intended for illustrative purposes. |

Dynamic NMR for Conformational Studies

The single bonds within the three cyanoethyl chains of this compound allow for considerable conformational flexibility. Dynamic NMR (DNMR) is a powerful technique used to study processes of conformational exchange that occur on the NMR timescale.

By acquiring NMR spectra at variable temperatures, it is possible to study the rotational dynamics around the C-C bonds. At high temperatures, rapid rotation would lead to time-averaged signals, resulting in a simpler spectrum. As the temperature is lowered, the rate of rotation decreases. If the energy barrier to rotation is sufficiently high, this can lead to the broadening of signals and, eventually, their decoalescence into separate signals for each distinct conformer at the slow-exchange limit. Analysis of the line shapes and coalescence temperature allows for the calculation of the activation energy (ΔG‡) for the rotational process, providing quantitative data on the molecule's conformational stability.

NMR in Molecular Interaction and Binding Site Analysis

NMR spectroscopy is highly sensitive to the local environment of each nucleus, making it an excellent method for studying non-covalent interactions. To analyze how this compound interacts with other molecules, such as solvents or potential host molecules, NMR titration experiments can be performed.

By adding a binding partner and recording a series of NMR spectra, changes in the chemical shifts (chemical shift perturbation) of specific protons or carbons can be monitored. Nuclei located at or near the site of interaction will experience the largest changes in their electronic environment and thus the largest chemical shift perturbations. This allows for the mapping of the binding interface. Furthermore, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to detect through-space interactions between protons of the dinitrile and a binding partner, providing direct evidence of proximity and helping to define the geometry of the intermolecular complex.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

A successful single-crystal X-ray diffraction (SCXRD) experiment on this compound would yield a detailed map of electron density, from which an unambiguous molecular structure can be derived. nih.govnih.gov This analysis provides highly accurate measurements of:

Bond Lengths: The precise distances between bonded atoms, such as the C-C, C-N, N-O, and C≡N bonds.

Bond Angles: The angles between adjacent bonds, which would define the geometry around each atom. For instance, the geometry around the central quaternary carbon is expected to be a distorted tetrahedron.

Torsion Angles: These angles describe the conformation of the flexible cyanoethyl chains in the solid state, revealing how they are oriented relative to each other.

This data is crucial for validating theoretical models and understanding the inherent structural properties of the molecule, free from the averaging effects seen in solution.

| Parameter | Description | Expected Value/Geometry |

| Crystal System | The symmetry system of the crystal lattice. | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| C4-C(Alkyl) Bond Length | Distance between the central carbon and adjacent methylene carbon. | ~1.54 Å |

| C-N (Nitro) Bond Length | Distance between the central carbon and the nitro-group nitrogen. | ~1.55 Å |

| N-O (Nitro) Bond Length | Distance between the nitro-group nitrogen and oxygen. | ~1.22 Å |

| C-C≡N Angle | Angle of the cyanoethyl side chain. | ~112° |

| C≡N Bond Length | Triple bond length of the cyano group. | ~1.14 Å |

| Geometry at C4 | The arrangement of bonds around the central carbon. | Distorted Tetrahedral |

| Note: This table presents hypothetical data based on standard bond lengths and geometries for analogous compounds and is intended for illustrative purposes. |

Inter- and Intra-molecular Hydrogen Bonding Networks and Packing

While this compound does not possess classical hydrogen bond donors (like O-H or N-H), the oxygen atoms of the nitro group and the nitrogen atoms of the three cyano groups are potent hydrogen bond acceptors. The crystal structure analysis would reveal how these acceptor sites interact with their environment.

The detailed crystallographic model would show:

Crystal Packing: How individual molecules arrange themselves in the crystal lattice to maximize packing efficiency.

Intermolecular Interactions: The specific non-covalent forces holding the crystal together. This would include van der Waals forces and potentially weak C-H···O or C-H···N hydrogen bonds, where acidic protons from the methylene groups of one molecule interact with the nitro-oxygen or cyano-nitrogen atoms of a neighboring molecule. The geometry (distance and angle) of these interactions can be precisely measured, confirming their existence and strength.

Solvent Interactions: If the crystal is grown from a protic solvent, the analysis would show how solvent molecules are incorporated into the lattice and how they form hydrogen bonds with the nitro and cyano groups of the target molecule.

This information is vital for understanding the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility.

Crystallographic Studies of Enzyme-Substrate Intermediates (e.g., Nitroalkane Oxidase)

While specific crystallographic data for this compound complexed with an enzyme is not available in the reviewed literature, extensive studies on analogous nitroalkanes with Nitroalkane Oxidase (NAO) provide significant insights into potential enzyme-substrate interactions. NAO is a flavoenzyme that catalyzes the oxidation of neutral nitroalkanes to their corresponding aldehydes or ketones and nitrite unicam.it.

Structural analyses of NAO, particularly mutant forms like D402N which can bind substrates without rapid turnover, have been crucial for visualizing enzyme-substrate complexes researchgate.net. Crystal structures have been resolved for NAO complexed with substrates such as 1-nitrohexane and 1-nitrooctane researchgate.net. These studies reveal a well-defined substrate-binding pocket where the nitroalkane substrate is positioned near the FAD cofactor, a requisite for catalysis unicam.itresearchgate.net.

Key findings from these crystallographic studies include:

Substrate Binding: The aliphatic chain of the nitroalkane substrate extends into a tunnel that leads towards the enzyme surface researchgate.net. This suggests that for catalysis to be efficient, the alkyl chain must be long enough to position the substrate correctly within the active site unicam.it.

Active Site Interactions: The nitro group of the substrate interacts with key amino acid residues and the FAD cofactor. Specifically, the oxygen atoms of the nitro group form hydrogen bonds with the 2'-hydroxyl group of the FAD and the side chain of residue Asn402 (in the D402N mutant) researchgate.net.

Catalytic Intermediate: A key step in the NAO mechanism is the attack of the substrate anion on the flavin unicam.it. Crystallographic studies have successfully trapped a substrate-flavin adduct intermediate, providing structural evidence for the proposed reaction mechanism researchgate.net. The structure of NAO trapped with cyanide during turnover has also been elucidated, offering a snapshot of a key intermediate state unicam.it.

Based on these studies with linear nitroalkanes, it can be postulated that this compound would bind in the NAO active site with its nitro-bearing quaternary carbon positioned for interaction with the FAD cofactor. The cyanoethyl and propylnitrile substituents would occupy the hydrophobic tunnel, with their orientation influencing the precise binding affinity and potential catalytic efficiency.

| Substrate Moiety | Interacting Enzyme/Cofactor Component | Type of Interaction | Reference |

|---|---|---|---|

| Nitro Group Oxygens | FAD (2'-hydroxyl) | Hydrogen Bond | researchgate.net |

| Nitro Group Oxygens | Asn402 (in D402N mutant) | Hydrogen Bond | researchgate.net |

| Aliphatic Chain | Hydrophobic Tunnel Residues | Van der Waals / Hydrophobic | researchgate.net |

| α-Carbon | Asn402 Side Chain | Positioned for Proton Abstraction | researchgate.net |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to be dominated by absorptions from the nitrile (C≡N) and nitro (NO₂) groups, as well as the alkane backbone (C-H).

Nitrile (C≡N) Group: Saturated aliphatic nitriles exhibit a strong and sharp absorption band in the region of 2260-2240 cm⁻¹ due to the C≡N stretching vibration. The high intensity of this peak is a result of the large change in dipole moment during the stretching of the polar carbon-nitrogen triple bond.

Nitro (NO₂) Group: Aliphatic nitro compounds display two distinct and strong stretching vibrations. The asymmetrical N-O stretch typically appears near 1550 cm⁻¹, while the symmetrical N-O stretch is found near 1365 cm⁻¹. The high polarity of the N-O bonds leads to these characteristically intense absorptions.

Alkane (C-H) Groups: The heptanedinitrile (B1346978) backbone will give rise to C-H stretching vibrations in the 3000-2850 cm⁻¹ region. Additionally, C-H bending (scissoring) vibrations are expected around 1470-1450 cm⁻¹.

The combination of these characteristic bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification and assessment of purity.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Reference |

|---|---|---|---|---|

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium-Strong | |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Strong, Sharp | |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 | Strong | consensus.app |

| Alkane (CH₂) | Bending (Scissoring) | 1470 - 1450 | Medium | |

| Nitro (NO₂) | Symmetric Stretch | ~1365 | Strong | consensus.app |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the molecular formula and purity of a synthesized substance. The molecular formula for this compound is C₁₀H₁₂N₄O₂ researchgate.net. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

The monoisotopic mass of the compound is 220.096026 g/mol , and the average mass is 220.232 g/mol researchgate.net. Comparing the experimentally determined percentages of C, H, N, and O with the calculated theoretical values allows for the confirmation of the compound's identity and stoichiometry.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 54.54% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.49% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 25.44% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.53% |

| Total | 220.232 | 100.00% |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

For this compound, DSC analysis would be particularly informative. Based on studies of analogous compounds, a significant thermal event would be the decomposition of the nitroalkane moiety. DSC analyses of various aliphatic nitroalkanes consistently show a high-energy exothermic decomposition process unicam.itresearchgate.net. The decomposition energy for many nitroalkanes is substantial, often exceeding 500 J/g, which indicates a significant inherent reactivity unicam.itresearchgate.net. Therefore, this compound is expected to display a strong exotherm at elevated temperatures corresponding to its decomposition. The onset temperature of this exotherm is a critical parameter for assessing the thermal stability of the compound unicam.it.

Furthermore, the presence of multiple nitrile groups may influence its thermal behavior. Aliphatic dinitriles, such as succinonitrile (B93025), can exhibit solid-solid phase transitions from a crystalline to a plastic crystalline state before melting. For example, succinonitrile shows such a transition between -42 and -30 °C, followed by melting at approximately 58 °C. While the complex structure of this compound may hinder the formation of a plastic crystal phase, the possibility of complex phase transitions before decomposition cannot be ruled out. TGA would complement DSC by quantifying mass loss associated with decomposition, likely showing a sharp decrease in mass corresponding to the exothermic event as volatile products like N₂, CO₂, and N₂O are released researchgate.net.

| Potential Thermal Event | Expected Temperature Range | Type of Transition | Associated Functional Group(s) | Reference |

|---|---|---|---|---|

| Glass Transition (Tg) | Sub-ambient | Endothermic (step change) | Amorphous solid state | |

| Melting (Tm) | Compound-specific | Endothermic (peak) | Crystalline solid state | |

| Decomposition | Elevated temperature (>150 °C) | Exothermic (sharp peak) | Nitro (NO₂) group | unicam.itresearchgate.net |

Computational and Theoretical Investigations in the Study of 4 2 Cyanoethyl 4 Nitroheptanedinitrile

Potential Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the atomic and electronic levels. nrel.gov Density Functional Theory (DFT) is a widely used method in this field due to its balance of accuracy and computational cost. nrel.govmdpi.com

Future DFT studies on 4-(2-cyanoethyl)-4-nitroheptanedinitrile could elucidate its electronic structure, providing insights into the distribution of electrons and the nature of the chemical bonds within the molecule. chemrxiv.org Such calculations would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. Analysis of the molecular orbitals (e.g., HOMO and LUMO) would help in understanding its reactivity and spectroscopic properties.

Computational methods are invaluable for mapping out potential reaction pathways. rsc.orgchemrevlett.com For this compound, theoretical studies could investigate its decomposition mechanisms or its reactivity with other chemical species. This would involve locating the transition state structures—the highest energy points along a reaction coordinate—and calculating the activation energies, which are crucial for understanding reaction kinetics. rsc.org

Prospective Prediction of Thermochemical Parameters

The energetic properties of a molecule are critical for assessing its stability and potential applications. Computational chemistry offers methods to predict these parameters.

The heat of formation is a key thermochemical property that quantifies the energy released or absorbed when a compound is formed from its constituent elements in their standard states. Theoretical methods can be employed to calculate this value for this compound, providing a measure of its thermodynamic stability.

For a nitro-containing compound, assessing its energetic performance is often of interest. Computational models can predict parameters such as detonation velocity and pressure, which are indicators of its potential as an energetic material. These calculations typically rely on the calculated heat of formation and the density of the compound.

Advanced Applications of 4 2 Cyanoethyl 4 Nitroheptanedinitrile in Specialized Fields

Development of High-Energy-Density Materials (HEDMs)

Influence of Molecular Structure on Energetic Properties

No research data was found that investigates the relationship between the molecular structure of 4-(2-Cyanoethyl)-4-nitroheptanedinitrile and its energetic properties.

Supramolecular Chemistry and Crystal Engineering

Formation of Coordination Polymers and Extended Network Solids

There are no available studies on the use of this compound as a ligand in the formation of coordination polymers or extended network solids.

Principles of Polynitrile Ligand Design in Supramolecular Architectures

Information detailing the design principles of this compound as a polynitrile ligand for supramolecular structures is not available.

Anion-Induced Structural Transformations in Crystalline Networks

No literature exists describing anion-induced structural transformations in crystalline networks involving this compound.

Polymer Science and Advanced Materials Applications

Precursor for Specialty Polymers

There is no documented use of this compound as a precursor for the synthesis of specialty polymers.

Enhancement of Material Properties via Nitro-Nitrile Incorporation

The simultaneous presence of both a nitro (-NO₂) group and multiple nitrile (-C≡N) groups on a single molecule like this compound offers a synergistic potential for modifying and enhancing the properties of various materials, particularly polymers. The nitro group is a strong electron-withdrawing group known for its contribution to thermal stability and energetic properties. at.uaresearchgate.net The nitrile group, also electron-withdrawing, is recognized for its ability to increase polarity, improve solvent resistance, and enhance adhesive properties. researchgate.netlu.sewikipedia.org

Detailed Research Findings:

Detailed experimental studies and specific data tables for this compound's direct application in material enhancement are not readily found in the reviewed literature. However, the principles of incorporating similar functional groups into polymer matrices provide a strong basis for predicting its potential effects.

Research on polymers containing nitrile groups, such as polyacrylonitrile (PAN), has demonstrated that the nitrile functionality contributes significantly to high thermal stability and chemical resistance. researchgate.net The strong dipole moment of the nitrile group leads to powerful intermolecular forces, which can enhance the mechanical properties of the host polymer. lu.se

Similarly, the incorporation of nitro groups into polymers is a well-established strategy for developing energetic materials and binders for propellants and explosives. at.uaresearchgate.netdtic.mil These groups increase the energy density and can improve the thermal decomposition characteristics of the material.

The combined effect of nitro and nitrile groups, as present in this compound, could theoretically lead to a multifunctional additive or comonomer for advanced polymers. The anticipated enhancements include:

Improved Thermal Stability: The presence of the nitro group is expected to elevate the decomposition temperature of a host polymer. Research on other nitro-containing compounds has confirmed this effect. lu.se

Enhanced Adhesion and Chemical Resistance: The polar nitrile groups can improve the adhesion of a polymer to various substrates and increase its resistance to solvents and oils. wikipedia.org

Modified Dielectric Properties: The high polarity of both functional groups could alter the dielectric constant of a material, which might be useful in electronic applications.

Data Tables:

As specific experimental data for this compound is unavailable, the following tables provide a conceptual framework for how its properties could be evaluated and compared if such research were to be conducted.

Table 1: Hypothetical Thermal Properties of Polymers Modified with this compound

| Polymer Matrix | Additive Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| Poly(methyl methacrylate) (PMMA) | 0 | 105 | 380 |

| PMMA | 5 | Predicted Increase | Predicted Increase |

| PMMA | 10 | Predicted Further Increase | Predicted Further Increase |

| Polystyrene (PS) | 0 | 100 | 350 |

| PS | 5 | Predicted Increase | Predicted Increase |

Data in this table is hypothetical and for illustrative purposes only.

Table 2: Predicted Enhancement of Mechanical and Chemical Properties

| Property | Unmodified Polymer | Polymer with this compound | Predicted Outcome |

| Tensile Strength | Standard | Hypothesized to Increase | Enhanced mechanical robustness |

| Solvent Swelling (in Toluene) | High | Hypothesized to Decrease | Improved chemical resistance |

| Adhesion to Steel (Lap Shear) | Moderate | Hypothesized to Increase | Stronger bonding capabilities |

This table presents predicted outcomes based on the known effects of nitro and nitrile functional groups.

Environmental and Biotransformation Research on Nitro Nitrile Compounds

Environmental Presence and Persistence of Nitrile and Nitroaromatic Pollutants

Nitrile and nitroaromatic compounds are introduced into the environment from a variety of anthropogenic sources, including industrial manufacturing, agricultural chemicals, and explosives. cdc.govnih.govncert.nic.in Their persistence in the environment is a significant concern and is influenced by a combination of their chemical properties and environmental conditions such as soil type, water content, pH, and microbial populations. nih.govresearchgate.net

Aliphatic nitriles, such as those structurally analogous to 4-(2-Cyanoethyl)-4-nitroheptanedinitrile, are used in the production of plastics, synthetic rubbers, and pharmaceuticals. epa.govwikipedia.org Their release into soil and groundwater can lead to persistent contamination. epa.gov The persistence of organic pollutants is often measured by their half-life, the time it takes for half of the initial amount to degrade. nih.gov For instance, the persistence of pesticides in soil can vary widely depending on the specific compound and environmental factors. ncert.nic.in

Nitroaromatic compounds are known for their recalcitrance due to the electron-withdrawing nature of the nitro group, which makes them resistant to oxidative degradation. cdc.gov While aromatic in nature, this characteristic provides insight into the stability of the nitro group. Similarly, nitroalkanes, which are aliphatic, are used as industrial solvents and in chemical synthesis and can also persist in the environment. epa.govepa.gov The environmental fate of these compounds is a critical area of study, as their presence can pose risks to ecosystems and human health. cdc.govnih.gov

The following table summarizes the persistence of some related compounds in soil, illustrating the variability based on chemical structure and environmental conditions.

| Compound | Soil Type | Half-life (t½) | Conditions |

| Amitriptyline | Loam | 34.1 ± 3.2 days | Laboratory incubation at 30°C |

| Amitriptyline | Sandy Loam | 85.3 ± 3.2 days | Laboratory incubation at 30°C |

| Nortriptyline | Loam | 40.5 ± 3.2 days | Laboratory incubation at 30°C |

| Spiromesifen | Alluvial | 21.9-22.9 days | Dry soil |

| Spiromesifen | Alluvial | 14.3-16.7 days | Submerged soil |

| 4-Nitrophenol | Top-soil | ~1-3 days | Aerobic conditions |

| 4-Nitrophenol | Top-soil | ~14 days | Anaerobic conditions |

This table presents data on related compound classes to infer potential persistence characteristics. Data sourced from multiple studies to provide a comparative overview. cdc.govnih.govnih.gov

Microbial Degradation Pathways and Biochemical Mechanisms

The microbial degradation of nitrile and nitro compounds is a key process in their environmental fate and forms the basis for bioremediation strategies. Microorganisms have evolved diverse enzymatic pathways to break down these potentially toxic substances.

The biodegradation of nitriles is primarily accomplished through two enzymatic pathways. nih.govacs.org

Nitrilases (EC 3.5.5.1) directly hydrolyze nitriles to the corresponding carboxylic acids and ammonia (B1221849). jst.go.jpresearchgate.net This one-step conversion is a highly efficient and "green" alternative to harsh chemical hydrolysis methods. nih.gov

Nitrile hydratases (EC 4.2.1.84) hydrate (B1144303) nitriles to form amides. These amides are then subsequently hydrolyzed to carboxylic acids and ammonia by amidases (EC 3.5.1.4). jst.go.jpnih.gov

Bacteria of the genus Rhodococcus are particularly well-known for their ability to degrade a wide range of nitriles and often possess both nitrile hydratase/amidase and nitrilase systems. jst.go.jpnih.govnih.gov For aliphatic dinitriles, such as succinonitrile (B93025) and adiponitrile, which are structurally related to the side chains of this compound, microbial degradation has been demonstrated. For example, Pseudomonas species have been shown to efficiently degrade succinonitrile. researchgate.netnih.gov Some nitrilases exhibit regioselectivity, preferentially hydrolyzing one of the two nitrile groups in a dinitrile to produce a cyanocarboxylic acid, a valuable chemical intermediate. nih.govresearchgate.net

The table below showcases various microorganisms and their efficiency in degrading different nitrile compounds.

| Microorganism | Substrate | Degradation Efficiency | Key Enzyme(s) |

| Pseudomonas sp. J-13-1 | Succinonitrile (10,000 mg/L) | 100% in 16 hours | Not specified |

| Rhodococcus sp. R312 (mutant ACV2) | 5-Cyanovaleric acid | 30x higher activity than parent | Amidase |

| Rhodococcus sp. R312 (mutant Ad) | Adipamide | 3x higher activity than wild type | Amidase |

| Immobilized bacterial strains (J-1-3 & J-13-1) | Succinonitrile (up to 5,000 mg/L) | >80% in 24 hours | Not specified |

| Acinetobacter sp. 51-2 | Acetonitrile (25 g/L) | Degraded in 48 hours | Not specified |

This table provides examples of microbial degradation of various nitrile compounds. Data compiled from various research articles on nitrile biodegradation. researchgate.netresearchgate.netnih.govpsu.edunih.gov

The biodegradation of nitro-containing compounds often proceeds via reduction of the nitro group. This is catalyzed by a class of enzymes known as nitroreductases (EC 1.5.1.34). These enzymes typically use flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as a cofactor and NAD(P)H as an electron donor to reduce the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group.

While much of the research has focused on nitroaromatic compounds, enzymes capable of reducing nitroalkanes have also been identified. For instance, some flavin-dependent enzymes can catalyze the reduction of aliphatic nitro compounds. wikipedia.org Furthermore, nitroalkane oxidases (EC 1.7.3.1) represent another pathway for nitroalkane degradation, where they oxidize the nitroalkane to an aldehyde or ketone, releasing nitrite. wikipedia.orgwikipedia.orguniprot.orgnih.gov This process can serve as a detoxification mechanism in organisms like the fungus Fusarium oxysporum. uniprot.org

Research on Pseudomonas species has also demonstrated the ability to degrade nitroaromatic compounds like nitrobenzene, which involves an initial reduction of the nitro group. nih.gov This suggests that bacteria possessing nitroreductases could potentially act on the nitro group of aliphatic compounds like this compound.

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated sites. nih.govepa.govyoutube.com For environments contaminated with nitrile and nitro-containing compounds, several strategies can be employed.

In situ Biostimulation : This approach involves stimulating the growth and activity of indigenous microbial populations by adding nutrients (like nitrogen and phosphorus), electron acceptors (like oxygen or nitrate), or electron donors. nih.govepa.govusgs.gov For example, the addition of cheese whey has been used to promote the biodegradation of explosives like RDX and TNT in groundwater. dtic.mil

Bioaugmentation : This strategy involves introducing specific microorganisms with known degradative capabilities to a contaminated site to supplement the indigenous population. youtube.com For instance, bacterial strains with high efficiency for degrading succinonitrile have been isolated and could be used for bioaugmentation of wastewater from acrylic fiber production. researchgate.netnih.gov

Immobilized Biocatalysts : Microorganisms or purified enzymes can be immobilized on a solid support, which can enhance their stability and reusability in bioreactors for treating contaminated water. researchgate.netpsu.edu Studies have shown that bacterial cells immobilized in sodium alginate can effectively degrade high concentrations of succinonitrile. researchgate.netpsu.edu Fluidized bed reactors with immobilized nitrile-degrading bacteria have also been successfully used to treat organic cyanide-containing groundwater. epa.gov

The choice of bioremediation strategy depends on various factors, including the type and concentration of the contaminant, the site's hydrogeological characteristics, and cost-effectiveness. epa.gov

Biotransformation for Sustainable Chemical Production

Beyond degradation, the enzymatic pathways for nitrile and nitro compound metabolism offer significant potential for "green" chemical synthesis. Biotransformation uses enzymes or whole microbial cells as catalysts to produce valuable chemicals under mild and environmentally friendly conditions. nih.govacs.org

Nitrilases are particularly valuable in this context. They can be used for the production of a wide range of carboxylic acids from their corresponding nitriles. jst.go.jpresearchgate.net A significant industrial application is the synthesis of dicarboxylic acids from aliphatic dinitriles. googleapis.com These dicarboxylic acids are important monomers for the production of polymers like nylon. The biotransformation route avoids the use of harsh chemicals and high energy inputs associated with traditional chemical hydrolysis, presenting a more sustainable and economically viable alternative. googleapis.com The regioselectivity of some nitrilases, which allows for the conversion of a dinitrile to a cyanocarboxylic acid, provides access to unique chemical building blocks that are difficult to synthesize through conventional chemistry. nih.govresearchgate.net

The table below lists some examples of nitrilases and their applications in the synthesis of valuable carboxylic acids.

| Enzyme Source | Substrate | Product | Significance of Product |

| Metagenomic library (Nit1) | 2-Methylglutaronitrile | 4-Cyanopentanoic acid | Precursor for 1,5-dimethyl-2-piperidone |

| Rhodococcus rhodochrous J1 | Acrylonitrile | Acrylamide | Commodity chemical |

| Rhodococcus rhodochrous J1 | 3-Cyanopyridine | Nicotinic acid (Vitamin B3) | Pharmaceutical/Nutraceutical |

| Various nitrilases | Aliphatic dinitriles (e.g., adiponitrile) | Dicarboxylic acids (e.g., adipic acid) | Monomers for polymer synthesis (e.g., nylon) |

This table highlights the potential of nitrilases in sustainable chemical production. Information synthesized from multiple sources on biocatalysis. jst.go.jpnih.govgoogleapis.comresearchgate.netresearchgate.net

Similarly, enzymes that act on nitroalkanes, such as nitroalkane oxidases, can be used in biocatalytic processes. For example, they can transform nitroalkanes into aldehydes and ketones, which are versatile chemical intermediates. wikipedia.orgrsc.org

Conclusion and Future Research Perspectives

Current Limitations and Research Gaps

A significant limitation in the study of 4-(2-Cyanoethyl)-4-nitroheptanedinitrile is the conspicuous absence of in-depth research focused specifically on this molecule. While its synthesis and basic properties are known, there is a dearth of published studies investigating its unique chemical reactivity, potential applications, and detailed spectroscopic characterization. Most of the available information is in the context of general chemical catalogs or as a starting material for other syntheses without a deep dive into its own scientific relevance.

The primary research gap is the lack of investigation into the compound's potential as a functional material or a biologically active agent. The presence of multiple nitrile groups and a nitro group within a compact structure suggests a range of chemical functionalities that remain largely unexplored. There is no significant body of research on its coordination chemistry, its potential as a ligand for catalysis, or its role in the formation of advanced polymeric or supramolecular structures. Furthermore, its toxicological profile and environmental impact are not well-documented, which is a critical barrier to its broader application.

Emerging Directions and Interdisciplinary Opportunities

The future of research into this compound, also known by its synonym Tris(2-cyanoethyl)nitromethane, lies in leveraging its unique molecular architecture for novel applications. sigmaaldrich.com One of the most promising emerging directions is its use as a versatile building block in the synthesis of complex molecules. sigmaaldrich.com The trifunctional nature of the molecule, with its three cyanoethyl arms, makes it an ideal core for the construction of dendritic and hyperbranched polymers. These highly branched macromolecules have potential applications in drug delivery, catalysis, and materials science.

The presence of both nitrile and nitro functional groups opens up a wealth of interdisciplinary opportunities. frontiersin.orgmdpi.com The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to form heterocyclic compounds. nih.gov The nitro group, a versatile functional group in organic synthesis, can be reduced to an amine or participate in various carbon-carbon bond-forming reactions. frontiersin.orgmdpi.com This dual reactivity allows for a wide range of chemical modifications, making the compound a valuable scaffold for creating diverse molecular libraries for high-throughput screening in drug discovery and materials science.

For instance, the reduction of the nitro group to an amine and subsequent modification of the nitrile groups could lead to novel chelating agents with applications in environmental remediation or as contrast agents in medical imaging. The exploration of its coordination chemistry with various metal ions could lead to the development of new catalysts or functional metal-organic frameworks (MOFs).

Potential Impact on Advanced Chemical Science

The exploration of this compound and its derivatives could have a significant impact on several areas of advanced chemical science. Its role as a precursor to tri-functional amines or carboxylic acids provides a straightforward route to complex molecular architectures that would otherwise be difficult to synthesize. This could accelerate the development of new dendrimers and other star-shaped polymers with tailored properties.

In the field of materials science, the high nitrogen content and the presence of polar functional groups suggest that this compound and its derivatives could be precursors to nitrogen-rich polymers with high thermal stability or energetic materials. The cross-linking of polymers with this trifunctional molecule could lead to the development of novel hydrogels or thermosetting plastics with enhanced mechanical properties.

Furthermore, a systematic study of the reactivity of this compound could provide fundamental insights into the interplay of multiple electron-withdrawing groups on a single carbon center. This could lead to the discovery of new chemical transformations and a better understanding of reaction mechanisms in polyfunctionalized molecules. The development of efficient and selective transformations of its functional groups would be a valuable addition to the synthetic chemist's toolbox, enabling the construction of complex target molecules with greater ease and efficiency. The broader family of nitroalkanes is recognized for its versatility in synthesis, and a deeper understanding of this specific member would contribute to this important class of chemical intermediates. frontiersin.orgnih.govresearchgate.netarkat-usa.org

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for 4-(2-Cyanoethyl)-4-nitroheptanedinitrile, and how do reaction parameters influence yield?

- Methodology :

- Step 1 : Nitration of the heptanedinitrile backbone under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group. Excess nitration can lead byproducts; monitor via TLC .

- Step 2 : Cyanoethylation using acrylonitrile or similar reagents in the presence of a base (e.g., K₂CO₃) to attach the 2-cyanoethyl group. Temperature optimization (40–60°C) is critical to avoid polymerization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield is highly sensitive to stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- Approach :

- ¹H/¹³C NMR : Assign peaks for nitro (-NO₂) and cyanoethyl (-CH₂CN) groups. Look for splitting patterns indicative of steric hindrance or isomerism .

- IR Spectroscopy : Confirm nitrile (C≡N, ~2250 cm⁻¹) and nitro (asymmetric stretch ~1530 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound under varying conditions?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian or similar software. Assess bond dissociation energies (BDEs) of nitro and nitrile groups to evaluate thermal stability .

- Reactivity Prediction : Simulate electrophilic/nucleophilic attack sites using Fukui indices. Compare with experimental data (e.g., hydrolysis rates in acidic/alkaline media) .

- Solvent Effects : Use COSMO-RS to model solubility and degradation pathways in polar vs. non-polar solvents .

Q. How can contradictions in reaction mechanisms involving nitro and cyano groups in analogous compounds be resolved?

- Case Study :

- Conflict : Nitro group reduction (e.g., H₂/Pd-C) may compete with cyano hydrolysis in aqueous conditions.

- Resolution :

- Kinetic Studies : Monitor intermediates via in situ FTIR or HPLC to identify dominant pathways .

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to trace reduction vs. rearrangement products .

- Example : In NIH 9364 A/B analogs, steric effects from the benzomorphan ring altered nitro reactivity, suggesting similar steric considerations apply here .

Q. What strategies optimize the compound’s application as a precursor in pharmaceutical intermediates?

- Approach :

- Functional Group Compatibility : Test coupling reactions (e.g., Suzuki-Miyaura) with boronic acids to assess nitro/cyano tolerance .

- Protection/Deprotection : Use tert-butyl groups to shield nitro moieties during cyanoethyl modifications .

- Biological Screening : Partner with pharmacology labs to evaluate cytotoxicity (e.g., NIH/3T3 cell assays) and metabolic stability .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields for nitro-nitrile compounds be addressed?

- Root Cause :

- Purity of Starting Materials : Trace moisture in acrylonitrile can suppress cyanoethylation efficiency .

- Catalyst Variability : Compare Pd/C vs. Raney Ni in nitro reductions; surface area impacts activity .

Safety and Handling

Q. What protocols mitigate risks during large-scale synthesis?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.